In Vitro Potency: 4x Lower MIC90 Against M. haemolytica than Tilmicosin
Against 285 clinical isolates of *Mannheimia haemolytica*, a primary BRD pathogen, the Minimum Inhibitory Concentration for 90% of isolates (MIC90) was 2 µg/mL for tulathromycin, compared to 8 µg/mL for tilmicosin. This represents a 4-fold greater potency based on MIC90 values [1]. The rank order of potency based on MIC90 was ceftiofur > enrofloxacin > florfenicol = tulathromycin > tilmicosin [1].
| Evidence Dimension | In vitro potency (MIC90) |
|---|---|
| Target Compound Data | 2 µg/mL |
| Comparator Or Baseline | Tilmicosin: 8 µg/mL |
| Quantified Difference | 4-fold lower MIC90 for tulathromycin |
| Conditions | 285 *M. haemolytica* clinical isolates from cattle with BRD |
Why This Matters
Lower MIC values indicate higher potency, allowing for a given dose to more effectively inhibit bacterial growth, which is a primary factor in selecting an antimicrobial.
- [1] Blondeau, J.M., et al. Comparative minimum inhibitory and mutant prevention drug concentrations of enrofloxacin, ceftiofur, florfenicol, tilmicosin and tulathromycin against bovine clinical isolates of Mannheimia haemolytica. Veterinary Microbiology, 2012, 160(1-2), 85-90. View Source
